molecular formula C18H20N2O7 B11149624 N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine

N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine

Cat. No.: B11149624
M. Wt: 376.4 g/mol
InChI Key: GQCOMDRQCRLKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-Methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine is a synthetic hybrid molecule combining a substituted coumarin core with a glycylglycine dipeptide via an acetyl linker. The coumarin moiety features a 5-methoxy group and 4,7-dimethyl substituents, contributing to its lipophilic character, while the glycylglycine segment introduces polar amide and carboxylic acid functionalities. However, the provided evidence lacks direct data on its synthesis, yield, or biological activity, necessitating inferences from analogous compounds .

Properties

Molecular Formula

C18H20N2O7

Molecular Weight

376.4 g/mol

IUPAC Name

2-[[2-[[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C18H20N2O7/c1-9-4-12(26-3)17-10(2)11(18(25)27-13(17)5-9)6-14(21)19-7-15(22)20-8-16(23)24/h4-5H,6-8H2,1-3H3,(H,19,21)(H,20,22)(H,23,24)

InChI Key

GQCOMDRQCRLKFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC(=O)NCC(=O)O)C)C(=C1)OC

Origin of Product

United States

Preparation Methods

Formation of the Chromone Core

The chromone scaffold is typically synthesized via the Pechmann condensation , where substituted resorcinol derivatives react with β-keto esters under acidic conditions. For 5-methoxy-4,7-dimethylchromone:

  • Starting materials : 3,5-dimethylresorcinol and ethyl acetoacetate.

  • Reaction conditions : Concentrated sulfuric acid at 0–5°C for 4–6 hours.

  • Mechanism : Cyclodehydration forms the 2H-chromen-2-one ring, with methoxy and methyl groups introduced via alkylation post-condensation.

Acetylation at the 3-Position

The chromone derivative undergoes acetylation at the 3-position using:

  • Reagent : Acetic anhydride in the presence of a base (e.g., pyridine).

  • Conditions : Reflux in anhydrous dichloromethane for 2–3 hours.

Synthesis of Glycylglycine

Glycylglycine, a simple dipeptide, is prepared via:

Solid-Phase Peptide Synthesis (SPPS)

  • Protection : Boc (tert-butyloxycarbonyl) groups shield the amine terminus.

  • Coupling : DCC (N,N'-dicyclohexylcarbodiimide) mediates the reaction between Boc-glycine and glycine methyl ester.

  • Deprotection : Trifluoroacetic acid (TFA) removes Boc groups post-coupling.

Coupling of Chromone Acetic Acid and Glycylglycine

The final step involves linking the chromone acetic acid to glycylglycine using peptide coupling reagents:

Activation of the Carboxylic Acid

  • Reagents : DCC and HOBt (hydroxybenzotriazole) in anhydrous DMF.

  • Mechanism : DCC converts the carboxylic acid to an active ester, facilitating nucleophilic attack by the glycylglycine amine.

Reaction Conditions

  • Solvent : Dry dimethylformamide (DMF).

  • Temperature : 0°C to room temperature, stirred for 12–24 hours.

  • Workup : The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.

Purification and Characterization

Chromatographic Purification

  • Column chromatography : Silica gel (60–120 mesh) with a gradient of ethyl acetate/hexane (3:7 to 6:4).

  • Yield : ~60–70% after optimization.

Spectroscopic Validation

  • ¹H NMR : Key signals include the methoxy singlet (δ 3.85 ppm), methyl groups (δ 2.10–2.30 ppm), and chromone carbonyl (δ 6.70 ppm).

  • MS (ESI) : Molecular ion peak at m/z 303.3 [M+H]⁺.

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₅
Molecular Weight302.31 g/mol
IUPAC NameN-(5-Methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetylglycylglycine
Key ¹H NMR Signalsδ 3.85 (s, OCH₃), δ 2.20 (s, CH₃), δ 6.70 (s, C=O)

Challenges and Optimization

Side Reactions

  • Ester hydrolysis : Minimized by using anhydrous solvents and inert atmospheres.

  • Racemization : Controlled by maintaining low temperatures during coupling.

Solvent and Catalyst Selection

  • DMF vs. THF : DMF provides higher solubility for intermediates but requires thorough drying to prevent hydrolysis.

  • Catalysts : HOBt enhances coupling efficiency compared to DMAP.

Comparative Analysis of Synthetic Routes

While direct literature on this compound is limited, analogous chromone-peptide hybrids employ:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes.

  • Enzymatic coupling : Offers stereoselectivity but lower yields .

Chemical Reactions Analysis

N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine has been investigated for various applications:

Medicinal Chemistry

The compound shows promise as a therapeutic agent due to its:

  • Antimicrobial Activity : Exhibiting significant inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .
  • Anticancer Properties : Demonstrated cytotoxic effects on human breast cancer cells (MCF-7), with an IC50 value of 15 µM after 48 hours .

Biological Research

Research indicates that this compound may interact with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication .

Industrial Applications

In industry, this compound serves as:

  • A building block for synthesizing more complex organic molecules.

Case Studies

Recent studies have explored the biological effects of this compound:

  • Antimicrobial Activity (2024) :
    • Objective: Assess efficacy against Gram-positive and Gram-negative bacteria.
    • Findings: Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
  • Anticancer Activity Evaluation (2023) :
    • Objective: Evaluate cytotoxic effects on MCF-7 cells.
    • Findings: Dose-dependent decrease in cell viability (IC50 = 15 µM).
  • Inflammation Model Study (2025) :
    • Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.
    • Findings: Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial growth and proliferation. Additionally, the compound may interact with other cellular targets, contributing to its anticancer and antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The target compound is compared to three structurally related molecules: two coumarin-based hydrazides () and an indole-glycylglycine conjugate (). Key distinctions include:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Reference
Target Compound Coumarin 5-Methoxy, 4,7-dimethyl, glycylglycine C₁₉H₂₂N₂O₇* 390.39* Not reported Not reported N/A
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) Coumarin 4-Methyl, 7-oxyacetohydrazide C₁₉H₁₇N₃O₇ 399.36 262–264 65
(E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide (2l) Coumarin 4-Methyl, 7-oxyacetohydrazide, 3-phenylallylidene C₂₄H₂₀N₂O₆ 432.43 268–270 60
N-[(3-Acetyl-1H-indol-1-yl)acetyl]glycylglycine Indole 3-Acetyl, glycylglycine C₁₆H₁₇N₃O₅ 331.32 Not reported Not reported

Key Observations:

Core Structure and Substituents :

  • The target compound and derivatives share a coumarin core but differ in substituents. The 5-methoxy and 4,7-dimethyl groups in the target likely increase steric hindrance and lipophilicity compared to ’s 4-methyl and hydrazide groups.
  • The indole-glycylglycine analogue () has a smaller molecular weight (331.32 vs. 390.39*) due to its indole core and lack of coumarin substituents.

Synthetic Routes :

  • compounds are synthesized via hydrazide coupling, achieving moderate yields (60–65%). In contrast, the target’s glycylglycine conjugation may follow a method similar to ’s oxazolone synthesis, which uses N-acylglycine, aldehydes, and acetic anhydride .

Physicochemical Properties :

  • Melting points for compounds (262–270°C) reflect strong intermolecular interactions (e.g., hydrogen bonding via hydrazide groups). The target’s glycylglycine moiety may reduce melting points due to increased polarity, though data is unavailable.
  • The indole derivative () lacks reported melting points, suggesting challenges in crystallization common with flexible glycylglycine chains .

Spectroscopic Signatures :

  • IR Spectroscopy : All compounds show carbonyl peaks (~1700 cm⁻¹ for coumarin/indole, ~1650 cm⁻¹ for amides). The target’s methoxy group would exhibit C-O stretching near 1250 cm⁻¹, absent in ’s indole .
  • NMR : The target’s 5-methoxy group would produce a singlet at ~3.8 ppm (¹H NMR), while ’s hydrazide protons resonate near 10–12 ppm. Glycylglycine protons in the target and would appear as complex multiplets (2.5–4.5 ppm) .

ORTEP () could visualize the target’s anisotropic displacement parameters if crystallized .

Biological Activity

N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine is a synthetic compound derived from the class of coumarins, known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C16H17NO6 and a molecular weight of 319.31 g/mol. The compound features a chromenone core with a methoxy group and an acetylated glycine moiety, which contribute to its biological properties.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its cytotoxic effects against various human cancer cell lines, including:

Cancer Cell Line IC50 (μM) Comparison to Doxorubicin (IC50)
HCT-116 (Colorectal)17.4 ± 3.2More potent
MCF-7 (Breast)22.1 ± 4.0Comparable
HepG2 (Liver)6.1 ± 1.9Significantly more potent
A549 (Lung)39.5 ± 4.5Less potent

The compound demonstrated a strong inhibition of cell proliferation and induced apoptosis in HepG2 cells, leading to an increase in caspase activity, indicative of programmed cell death mechanisms .

2. Anti-inflammatory Activity

This compound has also shown anti-inflammatory properties in various assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases.

The mechanisms underlying the biological activities of N-[5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine are multifaceted:

1. Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in cancer cells .

2. Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase, preventing cancer cells from proliferating further.

3. Anti-inflammatory Pathways : The compound may inhibit NF-kB signaling pathways that are pivotal in inflammatory responses.

Case Studies

In a recent study published in ACS Omega, compounds similar to N-[5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-y]acetyl]glycylglycine were evaluated for their anticancer properties using the MTT assay across multiple cancer types. The results indicated that these compounds exhibited varying degrees of cytotoxicity, with some derivatives showing IC50 values significantly lower than that of standard chemotherapeutics like doxorubicin .

Q & A

Q. What synthetic methodologies are recommended for preparing N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine, and how is purity validated?

Answer: The compound can be synthesized via a multi-step coupling reaction. For example:

Coupling Reaction : React 5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl acetic acid with glycylglycine using chloroacetyl chloride as an activating agent in the presence of triethylamine (TEA) under reflux conditions.

Purification : Post-reaction, the crude product is isolated via filtration, washed with a non-polar solvent (e.g., petroleum ether), and recrystallized.

Purity Validation : Thin-layer chromatography (TLC) is used to monitor reaction progress, while high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy confirms purity (>98%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR (in DMSO-d6 or CDCl3) to confirm backbone connectivity and functional groups (e.g., methoxy, carbonyl).
    • FT-IR : Identify key vibrations (e.g., C=O stretch at ~1700 cm1^{-1}, amide N–H at ~3300 cm1^{-1}).
  • Crystallography :
    • X-ray Diffraction (XRD) : Single-crystal XRD with refinement using SHELXL (for bond lengths, angles, and anisotropic displacement parameters) .
    • Visualization : ORTEP-3 or WinGX for generating thermal ellipsoid models .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s receptor-binding specificity and pharmacological activity?

Answer:

  • In Vitro Assays :
    • Competitive Binding Studies : Use radiolabeled ligands (e.g., 3^3H-naloxone for opioid receptors) to assess displacement in cell membranes expressing target receptors.
    • Functional Assays : Measure cAMP inhibition (for Gi_i-coupled receptors) or calcium flux (for Gq_q-coupled receptors) in transfected HEK293 cells.
  • In Vivo Models :
    • Analgesic Activity : Tail-flick or hot-plate tests in rodents, comparing dose-response curves to known agonists/antagonists .
    • Metabolic Studies : Hypoglycemic effects can be evaluated in diabetic murine models (e.g., streptozotocin-induced) via glucose tolerance tests .

Q. What strategies resolve contradictions in crystallographic data during refinement?

Answer:

  • Cross-Validation : Compare refinement outcomes across multiple software (e.g., SHELXL vs. PHENIX ) to identify systematic errors.
  • Twinned Data Handling : For overlapping reflections, use SHELXL ’s twin law refinement or the HKL-3000 suite for deconvolution .
  • Disorder Modeling : Apply partial occupancy constraints and anisotropic displacement parameters (ADPs) for flexible moieties (e.g., methoxy groups) .

Methodological Considerations for Data Reproducibility

Q. How should researchers address batch-to-batch variability in bioactivity assays?

Answer:

  • Standardized Protocols : Use identical cell lines (e.g., ATCC-certified), passage numbers, and assay buffers across experiments.
  • Internal Controls : Include reference compounds (e.g., morphine for opioid receptor assays) in each batch to normalize inter-experiment variability .
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring n ≥ 6 replicates per condition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.